molecular formula C10H16ClNO2 B6256630 4-(2-aminopropyl)-2-methoxyphenol hydrochloride CAS No. 13062-61-8

4-(2-aminopropyl)-2-methoxyphenol hydrochloride

Cat. No.: B6256630
CAS No.: 13062-61-8
M. Wt: 217.69 g/mol
InChI Key: NHLXZOOGQNYXLV-UHFFFAOYSA-N
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Description

4-Hydroxy-3-Methoxyamphetamine (hydrochloride) is a chemical compound that belongs to the class of amphetamines. This compound is known for its stimulant properties and is slightly more potent than MDMA . It is often used in research and forensic applications .

Mechanism of Action

Target of Action

The primary target of 4-(2-aminopropyl)-2-methoxyphenol hydrochloride, also known as Hydroxyamphetamine, is the adrenergic nerve terminals . It acts as an indirect sympathomimetic agent , which means it stimulates the part of the nervous system responsible for the body’s fight-or-flight response .

Mode of Action

Hydroxyamphetamine interacts with its targets by causing the release of norepinephrine from adrenergic nerve terminals . Norepinephrine is a neurotransmitter that plays a crucial role in the body’s stress response. The release of norepinephrine leads to mydriasis , or dilation of the pupil .

Pharmacokinetics

As an ophthalmic drug, Hydroxyamphetamine is intended for local use only .

Result of Action

The primary molecular effect of Hydroxyamphetamine is the release of norepinephrine from adrenergic nerve terminals . This leads to the dilation of the pupil, a cellular effect that is useful for diagnostic purposes . For instance, it can help diagnose Horner’s syndrome, a condition characterized by nerve lesions .

Action Environment

The action, efficacy, and stability of Hydroxyamphetamine can be influenced by various environmental factors. For example, the compound’s effectiveness can be affected by the presence of other drugs. If it is intended as an immediate follow-up to another mydriatic drug (like cocaine or apraclonidine), the patient must wait anywhere from a day to a week before Hydroxyamphetamine can be administered . Additionally, the compound can falsely localize lesions in cases of acute onset, or when unrelated nerve damage masks the presence of a preganglionic lesion .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3-Methoxyamphetamine (hydrochloride) typically involves the following steps:

    Starting Material: The synthesis begins with the precursor compound, 3,4-methylenedioxyamphetamine (MDA).

    Hydroxylation: The MDA undergoes hydroxylation to form 4-hydroxy-3-methoxyamphetamine.

    Hydrochloride Formation: The final step involves the conversion of 4-hydroxy-3-methoxyamphetamine to its hydrochloride salt form by reacting it with hydrochloric acid.

The reaction conditions for these steps typically involve controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of 4-Hydroxy-3-Methoxyamphetamine (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and reagents to ensure consistent quality and yield. The production is carried out under strict regulatory guidelines to ensure safety and compliance with legal standards .

Chemical Reactions Analysis

4-Hydroxy-3-Methoxyamphetamine (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: It can be reduced to form dehydroxylated or demethoxylated products.

    Substitution: The methoxy and hydroxyl groups can be substituted with other functional groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-Hydroxy-3-Methoxyamphetamine (hydrochloride) has several scientific research applications:

    Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of amphetamines.

    Biology: Researchers study its effects on biological systems, particularly its interaction with neurotransmitter systems.

    Medicine: It is investigated for its potential therapeutic effects and its role as a metabolite of MDMA.

    Industry: It is used in the development of new analytical methods and forensic analysis.

Comparison with Similar Compounds

4-Hydroxy-3-Methoxyamphetamine (hydrochloride) can be compared with other similar compounds, such as:

The uniqueness of 4-Hydroxy-3-Methoxyamphetamine (hydrochloride) lies in its specific hydroxyl and methoxy functional groups, which contribute to its distinct pharmacological profile and potency .

Properties

CAS No.

13062-61-8

Molecular Formula

C10H16ClNO2

Molecular Weight

217.69 g/mol

IUPAC Name

4-(2-aminopropyl)-2-methoxyphenol;hydrochloride

InChI

InChI=1S/C10H15NO2.ClH/c1-7(11)5-8-3-4-9(12)10(6-8)13-2;/h3-4,6-7,12H,5,11H2,1-2H3;1H

InChI Key

NHLXZOOGQNYXLV-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC(=C(C=C1)O)OC)N.Cl

Purity

95

Origin of Product

United States

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